3-(Azocan-2-yl)aniline
Description
3-(Azocan-2-yl)aniline is a substituted aniline derivative featuring an azocan moiety (an eight-membered nitrogen-containing heterocycle) attached to the benzene ring at the meta position. Azocan rings are known for their role in modulating pharmacokinetic properties, such as solubility and metabolic stability, in medicinal chemistry .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(azocan-2-yl)aniline |
InChI |
InChI=1S/C13H20N2/c14-12-7-5-6-11(10-12)13-8-3-1-2-4-9-15-13/h5-7,10,13,15H,1-4,8-9,14H2 |
InChI Key |
YHHPNTZIFQGQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-2-yl)aniline typically involves the reaction of aniline with azocane under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with azocane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Azocan-2-yl)aniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azocan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Azocan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azocan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Azocan-2-yl)aniline with structurally related aniline derivatives discussed in the evidence, focusing on synthesis, physicochemical properties, and applications.
3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
- Structure : Aniline substituted with a phenylsulfonylmethyl group at position 3.
- Synthesis: Prepared via reflux of 3-[(phenylsulfonyl)methyl]acetamide in ethanol/HCl (91% yield) .
- Properties: Molecular weight: 307.8 g/mol (hydrochloride salt). Melting point: Not reported, but the compound forms yellow precipitates in ethanol.
- Applications: Potential relevance in anticancer research, as sulfonamide derivatives are known inhibitors of dihydrofolate reductase .
3-(1,3-Benzoxazol-2-yl)aniline
- Structure : Aniline with a benzoxazole ring at position 3.
- Properties :
- Molecular weight: 210.24 g/mol.
- Purity: 95% (industrial grade).
- Applications : Benzoxazole derivatives are explored for optical materials and antimicrobial agents due to their conjugated π-system .
3-[(E)-2-Pyridin-2-ylvinyl]aniline
- Structure : Aniline substituted with a pyridinylvinyl group at position 3.
- Properties :
- Molecular weight: 196.25 g/mol (C₁₃H₁₂N₂).
- Applications : Vinylpyridine derivatives are used in coordination chemistry and as ligands in catalysis .
N-[(2-Chloroquinolin-3-yl)methylidene]-2-aniline Schiff Bases
- Structure: Aniline derivatives condensed with 2-chloro-3-formylquinoline.
- Synthesis : Catalyzed by acetic acid; yields 70–85% .
- Applications: Demonstrated antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E.
Table 1: Comparative Overview of 3-Substituted Aniline Derivatives
Key Structural and Functional Differences
- Electronic Effects :
- Biological Activity :
- Synthetic Complexity :
- Azocan-2-yl substitution would require ring-forming reactions (e.g., cyclization), contrasting with straightforward condensations for Schiff bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
